Fluoroacetic anhydride

描述

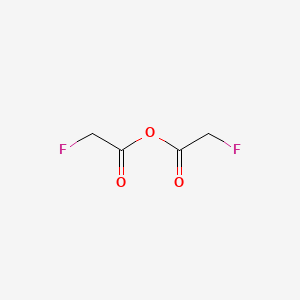

Fluoroacetic anhydride is an organic compound with the molecular formula C4H4F2O3. It is a derivative of acetic anhydride where two hydrogen atoms are replaced by fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

准备方法

Fluoroacetic anhydride can be synthesized through several methods. One common method involves the dehydration of fluoroacetic acid using phosphorus pentoxide. Another method includes the reaction of fluoroacetyl chloride with sodium fluoride. Industrial production methods often involve the use of advanced dehydration techniques and the handling of hazardous reagents under controlled conditions to ensure safety and efficiency.

化学反应分析

Fluoroacetic anhydride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to produce fluoroacetic acid.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Hydrolysis: In the presence of water, it hydrolyzes to form fluoroacetic acid.

Common reagents used in these reactions include phosphorus pentoxide for dehydration, sodium fluoride for substitution, and various oxidizing and reducing agents. The major products formed from these reactions are typically fluoroacetic acid and its derivatives.

科学研究应用

Organic Synthesis

Trifluoroacetylation Reactions

Fluoroacetic anhydride serves as a key reagent for the trifluoroacetylation of various substrates. This reaction is particularly valuable in the derivatization of compounds for gas chromatography (GC) analysis. For instance, a typical procedure involves dissolving a sample in a solvent like dichloromethane and adding this compound to form derivatives suitable for GC . This method enhances the volatility and detectability of compounds during analysis.

Radical Trifluoroacetylation

Recent studies have demonstrated a novel radical trifluoroacetylation method facilitated by visible light. This process utilizes this compound to generate trifluoroacyl radicals that can functionalize alkenes efficiently under mild conditions. The method allows for regioselective functionalization of drug-like molecules, showcasing its potential in pharmaceutical applications .

Pharmaceutical Applications

This compound is instrumental in synthesizing biologically active compounds. It reacts with nucleophiles such as amines and alcohols to form N- and O-trifluoroacetyl derivatives. These derivatives are crucial for enhancing the pharmacokinetic properties of drugs by improving solubility and stability . Additionally, it has been used to create modified nucleosides, which are essential in developing antiviral and anticancer agents .

Environmental Science

Chamber Cleaning Processes

In the semiconductor industry, this compound has been investigated as an alternative cleaning agent for plasma-enhanced chemical vapor deposition (PECVD) processes. Its use aims to reduce emissions of perfluorinated compounds (PFCs), which contribute to global warming. Studies indicate that this compound can effectively clean chambers while emitting lower levels of harmful gases compared to traditional cleaning agents .

Material Science

This compound is also applied in the development of self-assembled monolayers (SAMs) that resist protein adsorption. By reacting with amines, it helps create surfaces that are less prone to biofouling, which is critical in biomedical devices and sensors . This application highlights its importance in enhancing the performance and longevity of materials used in various technological fields.

Case Studies

作用机制

The mechanism of action of fluoroacetic anhydride involves its reactivity with nucleophiles. It can acylate nucleophilic sites on molecules, leading to the formation of fluoroacetyl derivatives. This reactivity is due to the electron-withdrawing effect of the fluorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack.

相似化合物的比较

Fluoroacetic anhydride can be compared with other similar compounds such as:

Trithis compound: This compound has three fluorine atoms instead of two and is more reactive due to the increased electron-withdrawing effect.

Chloroacetic anhydride: This compound has chlorine atoms instead of fluorine, which makes it less reactive compared to this compound.

Acetic anhydride: The non-fluorinated version, which is less reactive and commonly used in acetylation reactions.

This compound is unique due to its specific reactivity profile and the presence of fluorine atoms, which impart distinct chemical properties compared to its non-fluorinated and chlorinated counterparts.

生物活性

Fluoroacetic anhydride is a chemical compound derived from fluoroacetic acid, known for its significant biological activity, particularly in the context of its toxicological effects and potential applications in medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanism of action, toxicological profile, and relevant case studies.

Overview of this compound

This compound is primarily utilized as a reagent in organic synthesis, particularly in the preparation of fluoroacetic acid derivatives. Its structural characteristics allow it to participate in various chemical reactions, influencing its biological activity. The compound is recognized for its potential toxicity and has been studied for its effects on cellular mechanisms.

The biological activity of this compound is closely related to its ability to interfere with metabolic pathways. The proposed mechanism involves the conversion of fluoroacetic acid into fluorocitrate, which inhibits the enzyme aconitase in the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects.

Key Mechanisms:

- Enzymatic Inhibition: Fluoroacetic acid substitutes for acetic acid, leading to the formation of fluorocitrate, which competes with citrate for binding to aconitase .

- Metabolic Disruption: The inhibition of aconitase results in decreased ATP production and accumulation of metabolic intermediates, causing cellular stress and eventual cell death .

Toxicological Profile

This compound exhibits a range of toxicological effects across different biological systems. Studies have shown that exposure can lead to significant physiological disturbances.

Table 1: Toxicological Effects of this compound

| Organism | Observed Effects | Reference |

|---|---|---|

| E. coli | Growth inhibition | |

| Rats | Neurological symptoms; lethality | |

| Dogs | Cardiac distress; gastrointestinal issues |

Case Studies

Several studies have investigated the biological effects of this compound, contributing to our understanding of its toxicity and potential applications.

Case Study 1: Inhibition in Bacterial Growth

A study conducted on E. coli demonstrated that fluoroacetic acid and its derivatives significantly inhibited bacterial growth. The pattern of inhibition suggested that the compound interfered with metabolic pathways crucial for energy production .

Case Study 2: Neurotoxicity in Mammals

Research involving rats indicated that exposure to this compound resulted in acute neurotoxic effects characterized by seizures and lethality. This study highlighted the compound's potential as a neurotoxin and raised concerns regarding its safety in therapeutic applications .

Applications in Medicinal Chemistry

Despite its toxicity, this compound has been explored for potential applications in drug development. Its ability to modify biological molecules makes it a valuable tool in synthesizing new compounds with desired pharmacological properties.

Potential Applications:

- Synthesis of Fluorescent Derivatives: this compound is used to prepare fluorescently labeled compounds for biological imaging .

- Development of Anticancer Agents: Research is ongoing to explore derivatives that may selectively target cancer cells by exploiting metabolic pathways disrupted by fluoroacetate .

属性

IUPAC Name |

(2-fluoroacetyl) 2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLYGDXCCNXESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961100 | |

| Record name | Fluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-33-0 | |

| Record name | Acetic acid, 2-fluoro-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-fluoro-, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-fluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoroacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Fluoroacetic anhydride in organic synthesis?

A1: this compound serves as a versatile reagent for introducing fluorine atoms into organic molecules. [, , ] It finds particular use in synthesizing:

- Fluoroketenes: this compound can be pyrolyzed to generate fluoroketene, a highly reactive intermediate for synthesizing various fluorine-containing compounds. []

- Fluoromethyl ketones: These compounds, important in studying enzyme activity, are synthesized by reacting this compound with protected amino acids via the Dakin-West procedure. []

- Diarylseleniumbis(trifluoroacetates) and Chloro-(trifluoroacetates): this compound reacts with diarylselenoxides to produce these compounds, which have potential applications in materials science. []

Q2: Are there any analytical challenges associated with using this compound in derivatization reactions for gas chromatography-mass spectrometry (GC/MS)?

A3: Yes, particularly when analyzing compounds like ephedrine for methamphetamine presence. [] this compound, specifically heptafluorobutyric anhydride (HFBA), can lead to multiple derivative formations from ephedrine, some mimicking the GC/MS profile of methamphetamine. This necessitates careful analysis, potentially using full-scan CI GC/MS with HFBA derivatives or lower GC injector temperatures with alternative derivatizing agents like carbethoxyhexafluorobutyryl chloride (CB). Contamination of HFBA with other anhydrides like pentafluoropropionic anhydride and trithis compound further complicates analysis due to additional derivative formation.

Q3: Beyond its role in synthetic applications, has this compound been explored for any potential therapeutic applications?

A4: While this compound itself is not directly mentioned in therapeutic contexts within these papers, derivatives synthesized using it show promise. For instance, certain fluorine heterocyclic systems derived from sulfa drugs using this compound demonstrate potential as photochemical probe agents for inhibiting Vitiligo disease. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。